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Introduction
(Z)-1-[N-(2-aminoethyl)-N-(2-ammonioethyl)amino]diazen-1-ium-1,2-diolate, commonly known

as DETA NONOate or NOC-18, is a well-characterized nitric oxide (NO) donor.[1][2] It belongs

to the class of diazeniumdiolates (NONOates) that spontaneously release NO in a pH-

dependent manner.[2][3] With a long half-life of approximately 20 hours at 37°C and pH 7.4,

DETA NONOate provides a sustained and predictable release of NO, making it an invaluable

tool for in vitro studies investigating the diverse biological roles of nitric oxide.[2][3][4] These

application notes provide detailed protocols for utilizing DETA NONOate in various cell culture-

based assays to study its effects on cell viability, proliferation, apoptosis, cell cycle, and

angiogenesis.

Chemical Properties and Handling
Proper handling and preparation of DETA NONOate are crucial for obtaining reproducible

experimental results.
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Property Value Reference

Synonyms
Diethylenetriamine NONOate,

NOC-18
[2]

Molecular Formula C4H13N5O2 [2]

Molecular Weight 163.2 g/mol [2]

Appearance Crystalline solid [2]

Storage
-80°C, desiccated and

protected from light
[1][2]

Half-life (pH 7.4, 37°C) ~20 hours [2][3][4]

NO Release Stoichiometry
2 moles of NO per mole of

parent compound
[2][3]

Stock Solution Preparation:

DETA NONOate is sensitive to moisture and pH.[2] Alkaline stock solutions are relatively

stable.[5]

Prepare a stock solution of DETA NONOate in 10 mM NaOH. A concentration of 100 mM

can be achieved by dissolving 10 mg of DETA NONOate in 610 µL of 10 mM NaOH.[6]

Keep the stock solution on ice for immediate use or aliquot and store at -80°C for long-term

storage.[1] Solutions are unstable and should be freshly prepared or from frozen aliquots for

each experiment.[7][8]

To initiate NO release, dilute the alkaline stock solution into the cell culture medium or buffer

at physiological pH (7.2-7.4).

Experimental Protocols
The following are detailed protocols for common in vitro assays using DETA NONOate. The

specific concentrations and incubation times should be optimized based on the cell type and

the biological question being investigated.
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Cell Viability and Proliferation Assay (MTS Assay)
This protocol is adapted for assessing the dose- and time-dependent effects of DETA
NONOate on the viability of endometrial cancer cells.[9]

Materials:

Endometrial cancer cell lines (e.g., Ishikawa, HEC-1A)

96-well cell culture plates

Complete cell culture medium

DETA NONOate stock solution (100 mM in 10 mM NaOH)

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Microplate reader

Procedure:

Seed 2,000 cells per well in a 96-well plate and allow them to adhere overnight.[9]

Prepare serial dilutions of DETA NONOate in complete culture medium to achieve final

concentrations ranging from 37.1 µM to 1000 µM.[9] Also, prepare a vehicle control (medium

with the corresponding dilution of 10 mM NaOH) and an untreated control.

Remove the overnight culture medium and replace it with 100 µL of the medium containing

the different concentrations of DETA NONOate or controls.

Incubate the plates for 24, 48, 72, 96, and 120 hours.[9]

At each time point, add 20 µL of MTS reagent to each well.[10]

Incubate for 1-4 hours at 37°C.[8][10]

Measure the absorbance at 490 nm using a microplate reader.[10]
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Calculate cell viability as a percentage of the untreated control after subtracting the

background absorbance from wells with medium only.

Data Presentation:

DETA
NONOate
(µM)

24h
Viability (%)

48h
Viability (%)

72h
Viability (%)

96h
Viability (%)

120h
Viability (%)

0 (Control) 100 100 100 100 100

37.1

62.5

125

250 ~55-60[9] ~25-30[9]

500

1000

Note: The values for 250 µM are approximate based on the cited literature and will vary

depending on the specific cell line and experimental conditions.[9]

Western Blot Analysis for Cyclin D1
This protocol describes the detection of Cyclin D1 protein levels in MDA-MB-231 human breast

cancer cells following treatment with DETA NONOate to investigate cell cycle arrest.[11][12]

Materials:

MDA-MB-231 cells

6-well cell culture plates

Complete cell culture medium

DETA NONOate stock solution
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RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF membrane

Transfer buffer

Blocking buffer (5% non-fat dry milk or BSA in TBST)

Primary antibody against Cyclin D1

HRP-conjugated secondary antibody

ECL substrate and imaging system

Procedure:

Seed MDA-MB-231 cells in 6-well plates and grow to the desired confluency.

Treat the cells with 1 mM DETA NONOate for various time points (e.g., 24 and 48 hours).[11]

[12]

Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.[13]

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

Determine the protein concentration of the supernatant using a BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

Separate the proteins by SDS-PAGE on a 10-12% gel.

Transfer the proteins to a PVDF membrane.[13]

Block the membrane with blocking buffer for 1 hour at room temperature.[13]
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Incubate the membrane with the primary anti-Cyclin D1 antibody overnight at 4°C.[13]

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody

for 1 hour at room temperature.[13]

Wash the membrane again and detect the signal using an ECL substrate and an imaging

system.[13]

Normalize the Cyclin D1 band intensity to a loading control like β-actin or GAPDH.

Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution in MDA-MB-231 cells treated with

DETA NONOate using propidium iodide (PI) staining and flow cytometry.[12]

Materials:

MDA-MB-231 cells

Complete cell culture medium

DETA NONOate stock solution

PBS

70% cold ethanol

Staining buffer (PBS with 100 µg/mL RNase A and 50 µg/mL Propidium Iodide)[14]

Flow cytometer

Procedure:

Treat MDA-MB-231 cells with 1 mM DETA NONOate for 48 hours.[12]

Harvest the cells by trypsinization and wash with PBS.

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.[14]
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Incubate the fixed cells on ice for at least 2 hours or at -20°C overnight.[14]

Wash the cells with PBS to remove the ethanol.

Resuspend the cell pellet in PI staining buffer.[14]

Incubate in the dark for at least 30 minutes at room temperature or overnight at 4°C.[14]

Analyze the cell cycle distribution using a flow cytometer, acquiring data on a linear scale.

[14]

Data Presentation:

Treatment G1 Phase (%) S Phase (%)
G2/M Phase
(%)

Reference

Control ~61 [12]

1 mM DETA

NONOate (48h)
~86 [12]

In Vitro Angiogenesis (Tube Formation) Assay
This protocol is for assessing the pro-angiogenic effects of low concentrations of DETA
NONOate on endothelial cells.[15]

Materials:

Mouse brain-derived endothelial cells

24-well plate

Matrigel or other basement membrane matrix

Serum-free medium (e.g., DMEM)

DETA NONOate stock solution

Inverted microscope with a camera
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Procedure:

Thaw Matrigel on ice and coat the wells of a 24-well plate with it.[16]

Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.[16]

Harvest endothelial cells and resuspend them in serum-free medium.

Treat the cells with a low concentration of DETA NONOate (e.g., 0.2 µmol/L) or vehicle

control.[15]

Seed the treated cells onto the solidified Matrigel.

Incubate for 3-6 hours at 37°C.[15]

Visualize and capture images of the tube-like structures using an inverted microscope.

Quantify angiogenesis by measuring parameters such as the number of branch points or

total tube length using image analysis software.

Signaling Pathways and Experimental Workflows

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 13 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4540586/
https://www.benchchem.com/product/b15604991?utm_src=pdf-body
https://www.ahajournals.org/doi/pdf/10.1161/01.RES.0000056757.93432.8C
https://www.ahajournals.org/doi/pdf/10.1161/01.RES.0000056757.93432.8C
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DETA NONOate

Nitric Oxide (NO)

Cyclin D1 Synthesis

Inhibits

Cyclin D1 Protein

CDK4/6

Activates

Hypophosphorylated pRb

Prevents Phosphorylation

G1 Phase Arrest

Cytostasis

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/product/b15604991?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Assay

Data Analysis

Seed cells in 96-well plate

Prepare DETA NONOate dilutions

Treat cells with DETA NONOate

Incubate for desired time points

Add MTS reagent

Incubate for 1-4 hours

Read absorbance at 490 nm

Calculate % viability vs. control

Click to download full resolution via product page

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b15604991?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15604991?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


DETA NONOate
(low concentration)

Nitric Oxide (NO)

Soluble Guanylate Cyclase (sGC)

Activates

cGMP

Increases

VEGF Synthesis

Angiogenesis
(Tube Formation)

Click to download full resolution via product page

Conclusion
DETA NONOate is a versatile and reliable tool for investigating the multifaceted roles of nitric

oxide in vitro. The protocols and data presented here provide a foundation for researchers to

design and execute experiments to explore the effects of sustained NO release on various

cellular processes. Careful optimization of experimental conditions, particularly DETA
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NONOate concentration and exposure time, is essential for obtaining meaningful and

reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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